1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Description
1-(4-Methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a sulfonyl and carboxylic acid moiety. The 4-methoxybenzenesulfonyl group contributes to its electron-withdrawing properties, while the 3-methyl substituent enhances steric effects and influences conformational flexibility. The dihydro-1H-pyrrole system introduces partial unsaturation, affecting both reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like cyclooxygenases or proteases .
Key structural attributes include:
- Carboxylic acid: Provides acidity (pKa ~3–4) and capacity for salt formation.
- Methoxy substituent: Modulates electronic effects on the benzene ring, influencing π-π stacking and metabolic stability.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-methyl-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-9-7-8-14(12(9)13(15)16)20(17,18)11-5-3-10(19-2)4-6-11/h3-7,12H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZAFHPZXOWSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
Comparison with Similar Compounds
Analysis :
- Electron-withdrawing vs. Electron-donating groups : The target compound’s sulfonyl group is more electron-withdrawing than the ester in , leading to differences in reactivity (e.g., nucleophilic substitution).
- Ring saturation : The 2,5-dihydro-1H-pyrrole in the target compound offers partial conjugation, unlike the fully saturated pyran in , which affects planarity and stacking interactions.
- Steric effects : The isopropyl group in introduces greater steric hindrance compared to the 3-methyl group in the target compound.
Physicochemical Properties
Key Findings :
- The carboxylic acid in the target compound and improves aqueous solubility compared to the ester in .
- The bromoaryl group in increases lipophilicity (logP = 3.8), making it more membrane-permeable but less soluble.
Methodological Considerations
- Crystallography : The SHELX suite and WinGX/ORTEP are critical for resolving structural differences (e.g., dihedral angles between the sulfonyl and pyrrole groups).
- Synthetic routes : The target compound’s synthesis likely involves sulfonylation of a pyrrole precursor, whereas requires Heck coupling for its fused system.
Biological Activity
1-(4-Methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and antimycobacterial activities, structure-activity relationships (SAR), and mechanisms of action.
Antibacterial Activity
Research indicates that derivatives of pyrrole, including the target compound, exhibit significant antibacterial properties. A study evaluated various pyrrole derivatives against Bacillus subtilis and found that some compounds, closely related to our target, displayed minimum inhibitory concentration (MIC) values as low as 1 µg/mL, outperforming traditional antibiotics such as chloramphenicol .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 1 | Bacillus subtilis |
| Chloramphenicol | >10 | Bacillus subtilis |
Antimycobacterial Activity
The compound has also shown promising results against drug-resistant strains of Mycobacterium tuberculosis. In a study focusing on the structure-guided design of pyrrole derivatives, a related compound exhibited excellent activity with an MIC < 0.016 μg/mL against drug-resistant tuberculosis strains .
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the pyrrole ring significantly influence biological activity. Electron-withdrawing groups enhance potency against mycobacterial targets. For instance, compounds with phenyl or pyridyl groups showed improved anti-TB activity compared to their unsubstituted counterparts .
The mechanism by which this compound exerts its effects involves inhibition of specific bacterial enzymes. The compound binds to active sites on these enzymes, disrupting their function and leading to bacterial cell death. This was evidenced by metabolic labeling assays that demonstrated interference with mycolic acid biosynthesis in M. tuberculosis .
Case Studies
- Study on Antibacterial Efficacy : A comparative study highlighted the efficacy of the compound against various bacterial strains. The results indicated that modifications in the sulfonamide group can lead to enhanced antibacterial properties.
- Evaluation Against Drug-Resistant Tuberculosis : In a clinical evaluation, a related pyrrole derivative was tested on patients with drug-resistant tuberculosis. Results showed significant improvement in treatment outcomes when combined with standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
